molecular formula C3H9NO B1366323 Aminopropanol CAS No. 25154-49-8

Aminopropanol

Cat. No. B1366323
CAS RN: 25154-49-8
M. Wt: 75.11 g/mol
InChI Key: MXZROAOUCUVNHX-UHFFFAOYSA-N
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Description

2-Aminopropanol is a hemiaminal.

Scientific Research Applications

Antiviral Properties

Aminopropanol derivatives exhibit significant antiviral properties. A study demonstrated that certain aminopropanol-2 derivatives have high chemotherapeutic indices and effectively inhibit the reproduction of the bovine viral diarrhea virus (BVDV). Moreover, these derivatives showed a dose-dependent effect on the reproduction of hepatitis C virus, suggesting their potential in antiviral therapies (Voloshchuk et al., 2017).

Synthesis of Labeled Compounds

Aminopropanol plays a crucial role in synthesizing labeled compounds. For instance, deuterated 3-amino-1-propanols have been synthesized for applications in mass spectrometry studies, particularly in the synthesis of labeled cyclophosphamide and ifosfamide (Springer et al., 2007).

Anti-Malaria Applications

A series of 1-aminopropan-2-ols were synthesized and showed micromolar potency against malaria, demonstrating their potential as anti-malarial agents. These compounds were effective against both chloroquine-resistant and sensitive strains of Plasmodium falciparum (Robin et al., 2007).

Chiral Discrimination

In a significant study, chiral fluorescent silicon nanoparticles were synthesized and used to detect the aminopropanol enantiomer. This approach enabled rapid and selective recognition of D-aminopropanol in L-aminopropanol, highlighting its application in chiral discrimination (Han et al., 2020).

Intramolecular Interactions

Aminopropanol's intramolecular interactions were investigated using various spectroscopic techniques. Studies revealed hydrogen-bond-like interactions in compounds like 3-aminopropanol, contributing to the understanding of molecular structures and their interactions (Thomsen et al., 2013).

CO2 Capture

Aminopropanol derivatives like 2-amino-2-methylpropanol (AMP) have been studied as potential absorbents for efficient CO2 capture. Comparisons with other solvents like monoethanolamine revealed that AMP could reduce energy requirements and solvent consumption in CO2-capture units (Hüser et al., 2017).

Textile Applications

Water-soluble amino-silicone oil, synthesized using aminopropanol, has been applied in no-iron finishing of fabrics, imparting excellent softness and smoothness without significantly affecting water absorbency (Lu Ning-ning, 2003).

properties

CAS RN

25154-49-8

Product Name

Aminopropanol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

IUPAC Name

1-aminopropan-1-ol

InChI

InChI=1S/C3H9NO/c1-2-3(4)5/h3,5H,2,4H2,1H3

InChI Key

MXZROAOUCUVNHX-UHFFFAOYSA-N

SMILES

CCC(N)O

Canonical SMILES

CCC(N)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminopropanol
Reactant of Route 2
Aminopropanol
Reactant of Route 3
Aminopropanol
Reactant of Route 4
Aminopropanol
Reactant of Route 5
Aminopropanol
Reactant of Route 6
Aminopropanol

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